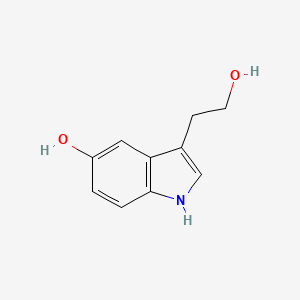

5-Hydroxytryptophol

Vue d'ensemble

Description

Le 5-Hydroxytryptophol est un composé naturel qui est un métabolite de la sérotonine. Il est principalement excrété dans l'urine humaine sous forme de conjugué glucuronide. Ce composé est important dans divers processus biologiques et a été étudié pour son rôle dans le métabolisme de la sérotonine, un neurotransmetteur crucial dans le corps humain .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 5-Hydroxytryptophol implique généralement l'hydroxylation du tryptophol. Une méthode courante comprend l'utilisation d'enzymes spécifiques ou de catalyseurs chimiques pour introduire un groupe hydroxyle à la position 5 du cycle indole du tryptophol. Les conditions de réaction nécessitent souvent des températures et des niveaux de pH contrôlés pour assurer l'hydroxylation sélective sans affecter d'autres parties de la molécule.

Méthodes de production industrielle

La production industrielle du this compound peut impliquer des approches biotechnologiques, telles que l'utilisation de micro-organismes génétiquement modifiés capables de produire le composé par des processus de fermentation. Ces méthodes sont avantageuses en raison de leur efficacité et de la possibilité de produire de grandes quantités du composé dans des conditions contrôlées.

Analyse Des Réactions Chimiques

Types de réactions

Le 5-Hydroxytryptophol subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut convertir le this compound en 5-Hydroxyindole-3-acétaldéhyde.

Réduction : Il peut être réduit pour former du tryptophol.

Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) sont souvent utilisés.

Substitution : Divers réactifs, y compris les halogènes et les agents alkylants, peuvent être utilisés pour introduire de nouveaux groupes fonctionnels.

Principaux produits

Oxydation : 5-Hydroxyindole-3-acétaldéhyde.

Réduction : Tryptophol.

Substitution : Selon le réactif, les produits peuvent inclure des dérivés halogénés ou alkylés du this compound.

4. Applications de recherche scientifique

Le this compound a de nombreuses applications dans la recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse de divers dérivés indoliques.

Biologie : Il sert de biomarqueur du métabolisme de la sérotonine et est étudié dans le contexte de la régulation des neurotransmetteurs.

Médecine : La recherche explore son rôle potentiel dans le diagnostic et la surveillance de certaines conditions médicales, telles que le syndrome sérotoninergique et les troubles du sommeil.

Industrie : Il est utilisé dans la production de produits pharmaceutiques et comme outil de recherche dans le développement de nouveaux médicaments.

5. Mécanisme d'action

Le mécanisme d'action du this compound implique son rôle de métabolite de la sérotonine. Il est produit par la dégradation enzymatique de la sérotonine et peut influencer divers processus physiologiques en interagissant avec les récepteurs de la sérotonine et d'autres cibles moléculaires. Les voies impliquées incluent la voie métabolique de la sérotonine, où il est formé à partir de la sérotonine par l'action de la monoamine oxydase et de l'aldéhyde déshydrogénase.

Applications De Recherche Scientifique

Neuropsychiatric Disorders

Role in Depression and Anxiety Treatment:

5-Hydroxytryptophol is recognized for its potential as a therapeutic agent in treating depression and anxiety disorders. As a serotonin metabolite, it is involved in serotonergic signaling, which is crucial for mood regulation. Clinical trials have shown that supplementation with 5-hydroxytryptophan (5-HTP), the precursor to 5-HTOL, can lead to improved mood and reduced symptoms of depression. A systematic review indicated a significant antidepressant effect of 5-HTP, suggesting that increasing serotonin levels may alleviate depressive symptoms .

Impact on Sleep Quality:

Recent studies have demonstrated that 5-HTP supplementation can enhance sleep quality, particularly in older adults with poor sleep patterns. A clinical trial conducted at the National University of Singapore found that 5-HTP improved sleep quality by modulating gut microbiota composition, linking gastrointestinal health with sleep regulation .

Gut-Brain Axis

Modulation of Gut Microbiota:

Research indicates that this compound plays a role in the gut-brain axis, influencing both gut microbiota and neuropsychiatric health. A study on mice revealed that oral administration of 5-HTP restored gut microbiota dysbiosis associated with depression-like behaviors. This suggests that 5-HTOL may have therapeutic implications for conditions like irritable bowel syndrome and other gastrointestinal disorders linked to mental health .

Inflammatory Bowel Disease

Fatigue Management:

A randomized controlled trial assessed the effects of 5-HTP on fatigue in patients with quiescent Inflammatory Bowel Disease (IBD). Although the study did not find significant differences in fatigue reduction between the treatment and placebo groups, it highlighted the potential for further exploration of serotonin precursors in managing fatigue associated with chronic inflammatory conditions .

Forensic Applications

Biomarker for Alcohol Consumption:

this compound serves as a sensitive biomarker for recent alcohol intake. Elevated levels of urinary 5-HTOL can indicate acute alcohol consumption due to its metabolic response following ethanol ingestion. This application is particularly useful in forensic toxicology for determining recent alcohol use in postmortem analyses . The ratio of 5-HTOL to other metabolites like 5-hydroxyindoleacetic acid enhances the reliability of this biomarker by accounting for urine dilution effects .

Data Summary Table

Mécanisme D'action

The mechanism of action of 5-Hydroxytryptophol involves its role as a metabolite of serotonin. It is produced through the enzymatic breakdown of serotonin and can influence various physiological processes by interacting with serotonin receptors and other molecular targets. The pathways involved include the serotonin metabolic pathway, where it is formed from serotonin by the action of monoamine oxidase and aldehyde dehydrogenase.

Comparaison Avec Des Composés Similaires

Composés similaires

Sérotonine : Le précurseur du 5-Hydroxytryptophol, impliqué dans la régulation de l'humeur et d'autres fonctions physiologiques.

Tryptophol : Un composé apparenté qui peut être hydroxylé pour former du this compound.

Acide 5-Hydroxyindoleacétique : Un autre métabolite de la sérotonine, souvent utilisé comme biomarqueur de l'activité de la sérotonine.

Unicité

Le this compound est unique en raison de son rôle spécifique dans le métabolisme de la sérotonine et de son mode d'excrétion dans l'urine. Contrairement à la sérotonine, qui agit directement comme un neurotransmetteur, le this compound sert de sous-produit métabolique, offrant des informations sur la gestion de la sérotonine et de ses voies associées par l'organisme .

Activité Biologique

5-Hydroxytryptophol (5-HTOL) is a metabolite of serotonin that has garnered attention for its biological activity, particularly in relation to neurological and psychiatric disorders. This article explores the compound's biosynthesis, physiological effects, and clinical implications based on diverse research findings.

Biosynthesis of this compound

5-HTOL is primarily derived from serotonin through enzymatic processes involving monoamine oxidase (MAO). The conversion of serotonin to 5-HTOL occurs via oxidative deamination, which is influenced by various factors including the presence of alcohol. Ethanol consumption has been shown to alter serotonin metabolism, leading to increased levels of 5-HTOL in the cerebrospinal fluid and urine of alcoholics . The biosynthetic pathway can be summarized as follows:

Physiological Effects

1. Neurotransmission and Mood Regulation

5-HTOL's role as a serotonin metabolite suggests its involvement in mood regulation. Clinical studies indicate that it may serve as a marker for serotonergic activity, especially in the context of depression and anxiety disorders. A systematic review highlighted that 5-hydroxytryptophan (5-HTP), a precursor to both serotonin and 5-HTOL, has antidepressant effects, with a remission rate of approximately 65% in depressed patients .

2. Alcohol Consumption

Research indicates that elevated levels of 5-HTOL in urine can reliably indicate recent alcohol intake. This relationship underscores the compound's potential as a biochemical marker in forensic science and clinical settings . The mechanism involves an alcohol-induced shift in serotonin metabolism, leading to increased production of 5-HTOL .

3. Potential Therapeutic Applications

There is emerging evidence supporting the therapeutic potential of 5-HTOL in treating conditions such as obsessive-compulsive disorder (OCD) and cerebellar ataxia. In one study, long-term administration of 5-HTP (which converts to both serotonin and subsequently to 5-HTOL) showed significant improvements in ataxia symptoms among patients .

Case Study 1: Depression Treatment

A meta-analysis involving thirteen studies found that patients treated with 5-HTP experienced significant improvements in depressive symptoms compared to placebo groups. The analysis reported a large effect size (Hedges’ g = 1.11), indicating substantial clinical relevance .

Case Study 2: Alcoholism Marker

In a study examining the relationship between alcohol intake and serotonin metabolism, researchers found that individuals consuming alcohol exhibited markedly higher urinary levels of 5-HTOL compared to non-drinkers. This finding supports the use of 5-HTOL as a sensitive marker for acute alcohol consumption .

Research Findings

Propriétés

IUPAC Name |

3-(2-hydroxyethyl)-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-4-3-7-6-11-10-2-1-8(13)5-9(7)10/h1-2,5-6,11-13H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQROHCSYOGBQGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165505 | |

| Record name | Hydroxytryptophol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Hydroxytryptophol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001855 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

154-02-9 | |

| Record name | 5-Hydroxytryptophol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxytryptophol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxytryptophol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxytryptophol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-1H-indole-3-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYTRYPTOPHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52MNE52QA1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Hydroxytryptophol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001855 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.